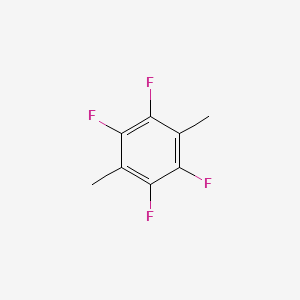

2,3,5,6-Tetrafluor-p-Xylol

Übersicht

Beschreibung

2,3,5,6-Tetrafluoro-p-xylene is a useful research compound. Its molecular formula is C8H6F4 and its molecular weight is 178.13 g/mol. The purity is usually 95%.

The exact mass of the compound 2,3,5,6-Tetrafluoro-p-xylene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3,5,6-Tetrafluoro-p-xylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,5,6-Tetrafluoro-p-xylene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Elektronik

2,3,5,6-Tetrafluor-p-Xylol wird in der Elektronikindustrie aufgrund seiner hervorragenden dielektrischen Eigenschaften eingesetzt. Es wird bei der Synthese von Materialien wie Poly(2,3,5,6-tetrafluorphenylenvinylen) verwendet, die für die Herstellung von Hochleistungs-organischen Halbleitern unerlässlich sind .

Pharmazeutika

In der pharmazeutischen Forschung dient diese Verbindung als Vorläufer für die Synthese verschiedener fluorierter organischer Moleküle. Ihre Derivate werden häufig auf ihre potenziellen medizinischen Eigenschaften untersucht, unter anderem als Bausteine für die Medikamentenentwicklung .

Materialwissenschaft

Die Robustheit der Verbindung gegenüber aggressiven Chemikalien macht sie zu einem wertvollen Bestandteil der Materialwissenschaft. Sie wird zur Herstellung von fluorierten kovalenten organischen Polymeren (F-COPs) verwendet, die Anwendungen bei der Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften wie erhöhter Festigkeit oder chemischer Beständigkeit haben .

Chemische Synthese

This compound ist ein wichtiger Bestandteil der Synthese komplexer organischer Verbindungen. Es ist besonders nützlich bei der Herstellung von Zwischenprodukten, die einen hohen Fluorierungsgrad erfordern, was zur Entwicklung neuer chemischer Entitäten mit einzigartigen Eigenschaften führen kann .

Umweltwissenschaften

Diese Verbindung spielt in den Umweltwissenschaften eine Rolle als Teil des Syntheseprozesses für Mittel, die in der Umweltkontrolle und bei Sanierungsmaßnahmen eingesetzt werden. Ihre fluorierten Derivate werden auf ihre Fähigkeit untersucht, perfluorierte Verbindungen (PFCs) aus der Umwelt zu entfernen oder nachzuweisen .

Analytische Chemie

In der analytischen Chemie wird this compound als Standard oder Reagenz in verschiedenen analytischen Methoden verwendet. Sein stabiles und eindeutiges Massenspektrum macht es für die Verwendung in der Massenspektrometrie als Referenzverbindung geeignet .

Energiespeicher

Die Forschung an Energiespeicherlösungen nutzt diese Verbindung bei der Entwicklung neuer Materialien für Batterien und Kondensatoren. Ihre strukturellen Eigenschaften tragen zur Stabilität und Effizienz von Energiespeichern bei .

Nanotechnologie

Die einzigartigen Eigenschaften von this compound werden in der Nanotechnologie für die Herstellung von Nanomaterialien genutzt. Diese Materialien sind so konzipiert, dass sie bestimmte Funktionen erfüllen, wie z. B. gezielte Medikamentenverabreichung oder verbesserte elektrische Leitfähigkeit .

Eigenschaften

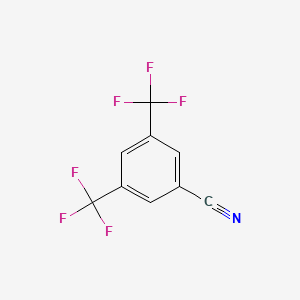

IUPAC Name |

1,2,4,5-tetrafluoro-3,6-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKPBYPUIPVYNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)C)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30220572 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703-87-7 | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000703877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5,6-Tetrafluoro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30220572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyltetrafluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

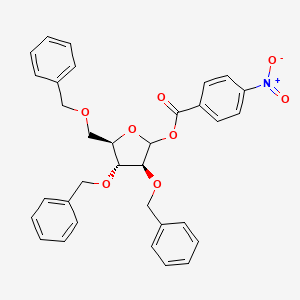

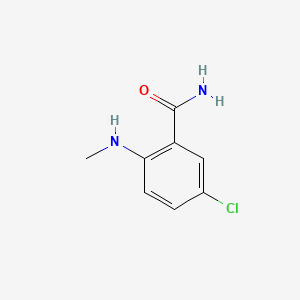

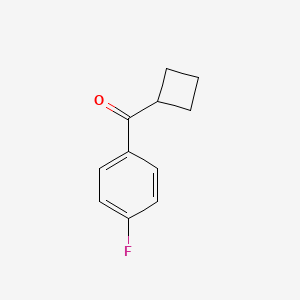

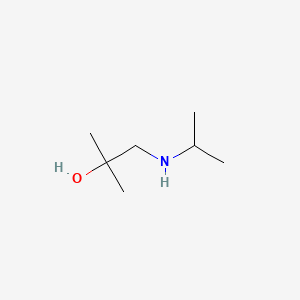

Feasible Synthetic Routes

Q1: What is the significance of the corrected melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene in the synthesis of Poly(2,3,5,6-tetrafluorophenylenevinylene) (PTFPV)?

A1: The accurate melting point of 1,4-Di-α-bromomethyl-2,3,5,6-tetrafluorobenzene, a key precursor to PTFPV, is crucial for its synthesis and purification. A study found the actual melting point to be 126°C, significantly different from the previously reported 68-70°C []. This discrepancy highlights the importance of accurate characterization for successful polymer synthesis. The study successfully synthesized PTFPV using the bromine precursor route (BPR) with the purified precursor, demonstrating its effectiveness as an emitting material for LEDs in the green-blue region [].

Q2: How does the structure of 2,3,5,6-Tetrafluoro-p-xylene lend itself to the development of new materials?

A2: The unique structure of 2,3,5,6-Tetrafluoro-p-xylene, with its symmetrical arrangement of fluorine atoms, makes it a valuable building block for various applications. For instance, it serves as a precursor to 2,3,5,6-tetrafluoro -p- xylene diol, a key intermediate in the synthesis of pyrethroid compounds like Tefluthrin []. The fluorine atoms influence the molecule's reactivity and electronic properties, opening possibilities for designing novel polymers and other materials.

Q3: What spectroscopic techniques are useful for characterizing 2,3,5,6-Tetrafluoro-p-xylene and its derivatives?

A3: Several spectroscopic techniques are employed to characterize 2,3,5,6-Tetrafluoro-p-xylene and its derivatives. These include:

- GC/MS (Gas Chromatography/Mass Spectrometry): This technique separates and identifies different components in a sample, providing information about their molecular weight and fragmentation patterns [].

- HPLC (High-Performance Liquid Chromatography): HPLC is used to separate, identify, and quantify components in a mixture, particularly useful for analyzing the purity of synthesized compounds [].

- FTIR (Fourier Transform Infrared Spectroscopy): FTIR helps identify functional groups present in the molecule by analyzing the absorption of infrared radiation by chemical bonds [].

- 1H NMR (Proton Nuclear Magnetic Resonance Spectroscopy): This technique provides information about the number and type of hydrogen atoms in a molecule, revealing details about its structure and connectivity [].

- X-ray diffraction: This method provides a detailed three-dimensional structure of crystalline solids, offering definitive confirmation of molecular structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.